molecular formula C8H8FN5 B15327555 (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine

(1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine

Cat. No.: B15327555
M. Wt: 193.18 g/mol
InChI Key: IYVSXDNCBCWDOZ-UHFFFAOYSA-N
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Description

(1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine: is a chemical compound that features a tetrazole ring substituted with a 4-fluorophenyl group and a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine typically involves the reaction of 4-fluorobenzylamine with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole ring . The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures to facilitate the formation of the tetrazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or amides.

    Reduction: Reduction reactions can convert the tetrazole ring to a more saturated form, such as a triazole or an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed:

    Oxidation: Formation of imines or amides.

    Reduction: Formation of triazoles or amines.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing the compound to bind to active sites of enzymes or receptors. This binding can modulate the activity of the target protein, leading to various biological effects .

Comparison with Similar Compounds

    4-Fluorobenzylamine: Shares the 4-fluorophenyl group but lacks the tetrazole ring.

    1-(4-Fluorophenyl)ethylamine: Similar structure but with an ethylamine group instead of the tetrazole ring.

    4-Fluorophenylmethanamine: Similar structure but without the tetrazole ring.

Uniqueness: The presence of the tetrazole ring in (1-(4-Fluorophenyl)-1h-tetrazol-5-yl)methanamine distinguishes it from other similar compounds. The tetrazole ring imparts unique chemical and biological properties, such as increased stability and the ability to mimic carboxylate groups in biological systems .

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H8FN5

Molecular Weight

193.18 g/mol

IUPAC Name

[1-(4-fluorophenyl)tetrazol-5-yl]methanamine

InChI

InChI=1S/C8H8FN5/c9-6-1-3-7(4-2-6)14-8(5-10)11-12-13-14/h1-4H,5,10H2

InChI Key

IYVSXDNCBCWDOZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=NN=N2)CN)F

Origin of Product

United States

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